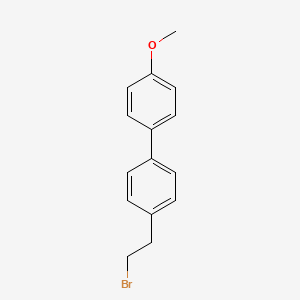

4-(2-Bromoethyl)-4'-methoxy-1,1'-biphenyl

Description

Significance of Biphenyl (B1667301) Derivatives in Organic Synthesis and Materials Science

In organic synthesis, biphenyl derivatives are crucial intermediates for creating complex molecules. nbinno.comgoogle.com Their structural motif is present in numerous pharmacologically active compounds, including anti-inflammatory, anti-hypertensive, and anti-fungal agents. rsc.orgijsdr.org The functionalization of the basic biphenyl structure is key, as it allows for its use as a precursor in the synthesis of a host of other organic compounds. Techniques such as the Suzuki-Miyaura coupling reaction have become standard methods for efficiently creating substituted biphenyls. rsc.org

The applications of biphenyl scaffolds extend significantly into materials science. Their inherent rigidity and aromatic nature make them ideal components for advanced materials. nbinno.com They are integral to the development of:

Liquid Crystals: Substituted biphenyls, particularly cyanobiphenyls, are foundational components in liquid crystal displays (LCDs) due to their ability to self-align and modulate light. rsc.orgwikipedia.org

Organic Electronics: The biphenyl core is utilized in the synthesis of materials for organic light-emitting diodes (OLEDs), where it contributes to thermal stability and charge transport properties, enhancing device performance. rsc.orgnbinno.com

Polymers and Plastics: Biphenyl units are incorporated into various polymers to enhance thermal stability and mechanical strength. ijsdr.orgwikipedia.org

Research Context and Specific Focus on 4-(2-Bromoethyl)-4'-methoxy-1,1'-biphenyl

Within the extensive family of biphenyls, This compound emerges as a compound of significant interest for synthetic applications. Its structure combines the stable 4'-methoxybiphenyl core with a reactive 2-bromoethyl side chain. The methoxy (B1213986) group (-OCH₃) is an electron-donating group that can influence the electronic properties of the biphenyl system, while the bromoethyl group (-CH₂CH₂Br) serves as a versatile functional handle for a variety of chemical transformations.

This specific substitution pattern suggests its primary role as a precursor or intermediate in multi-step syntheses. The bromine atom is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. This allows for the straightforward attachment of various other functional groups, enabling the construction of more complex molecules. For instance, the bromoethyl moiety can be used to link the biphenyl scaffold to other molecular systems, polymers, or surfaces.

The research focus on this compound is therefore centered on its potential as a building block for creating novel materials and complex organic molecules. Its utility lies in its pre-functionalized structure, which facilitates further chemical elaboration for applications in drug discovery, liquid crystal synthesis, or the development of new organic electronic materials.

Compound Data

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H15BrO |

|---|---|

Molecular Weight |

291.18 g/mol |

IUPAC Name |

1-(2-bromoethyl)-4-(4-methoxyphenyl)benzene |

InChI |

InChI=1S/C15H15BrO/c1-17-15-8-6-14(7-9-15)13-4-2-12(3-5-13)10-11-16/h2-9H,10-11H2,1H3 |

InChI Key |

GYQJCLOUEPTEBZ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC=C(C=C2)CCBr |

Origin of Product |

United States |

Synthetic Methodologies for 4 2 Bromoethyl 4 Methoxy 1,1 Biphenyl and Analogous Biphenyl Systems

Transition Metal-Catalyzed Carbon-Carbon Coupling Strategies

Transition metal catalysis, particularly using palladium, has revolutionized the synthesis of biaryl compounds. These reactions generally involve the coupling of an organometallic reagent with an organic halide, offering a powerful tool for the selective formation of carbon-carbon bonds.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysts are at the forefront of modern organic synthesis for constructing biphenyl (B1667301) linkages due to their high efficiency, functional group tolerance, and the predictability of their catalytic cycles. mdpi.com

The Suzuki-Miyaura coupling is a widely used method for the synthesis of biphenyls, involving the reaction of an arylboronic acid or its ester with an aryl halide or triflate, catalyzed by a palladium(0) complex in the presence of a base. This reaction is favored for its mild conditions, the commercial availability of a wide range of boronic acids, and the non-toxic nature of the boron-containing byproducts. wikipedia.org

To synthesize 4-(2-Bromoethyl)-4'-methoxy-1,1'-biphenyl via this route, one could envision coupling 4-(2-bromoethyl)phenylboronic acid with 4-bromoanisole or, alternatively, 4-methoxyphenylboronic acid with 1-bromo-4-(2-bromoethyl)benzene (B154583). The choice of reactants often depends on the availability and stability of the starting materials.

Detailed Research Findings:

| Aryl Halide | Arylboronic Acid | Catalyst | Base | Solvent | Temp. (°C) | Yield (%) |

| 4-Bromoanisole | Phenylboronic acid | Pd(II)/MN100 | NaOH, K₂CO₃, or Na₂CO₃ | Ethanol/Water | 50-75 | High |

| 4-Iodoanisole | o-Tolylboronic acid | Pd(OAc)₂ | K₂CO₃ | Acetone/Water | Reflux | 90.3 |

| 4-Bromoacetophenone | Phenylboronic acid | Magnetic Pd(II)-N₂O₂ | Na₂CO₃ | DMA | 140 | High |

Data compiled from multiple sources providing examples of Suzuki-Miyaura reactions on similar substrates. harvard.eduorganic-chemistry.orgresearchgate.net

The Kumada coupling utilizes a Grignard reagent (an organomagnesium halide) and an aryl halide, catalyzed by a nickel or palladium complex. organic-chemistry.org This was one of the first transition metal-catalyzed cross-coupling reactions to be developed. organic-chemistry.org A key advantage is the high reactivity of Grignard reagents, though this can also lead to lower functional group tolerance compared to other methods. organic-chemistry.org

For the synthesis of the target molecule, this would involve the reaction of 4-methoxyphenylmagnesium bromide with 1-bromo-4-(2-bromoethyl)benzene, or 4-(2-bromoethyl)phenylmagnesium bromide with 4-bromoanisole.

Detailed Research Findings:

The Kumada coupling is a powerful tool for forming C(sp²)–C(sp²) bonds. While specific data for the synthesis of this compound is not available, the reaction is widely used for producing substituted biphenyls. The choice of catalyst, typically a nickel or palladium complex with phosphine (B1218219) ligands, is crucial for achieving high yields.

| Aryl Halide | Grignard Reagent | Catalyst | Solvent | Conditions |

| Aryl Bromide/Iodide | p-Tolylmagnesium bromide | [Ni{tBuN(PPh₂)₂-κ²P}X₂] | THF | Not specified |

| Aryl Halide | Functionalized Arylmagnesium halide | Palladium or Nickel complexes | THF or Diethyl ether | Various |

General conditions for Kumada couplings as described in the literature. rsc.orgorgsyn.org

The Negishi coupling involves the reaction of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. organic-chemistry.org Organozinc reagents are generally more functional group tolerant than Grignard reagents and are known for their high reactivity and selectivity. organic-chemistry.org This method is particularly useful for the synthesis of complex molecules.

The synthesis of this compound via Negishi coupling could be achieved by coupling a 4-methoxyphenylzinc halide with 1-bromo-4-(2-bromoethyl)benzene.

Detailed Research Findings:

The Negishi coupling is highly effective for the preparation of unsymmetrical biaryls. organic-chemistry.org The reaction tolerates a wide array of functional groups and has been applied to the synthesis of various complex organic materials. nih.gov The preparation of the organozinc reagent is a key step and can often be generated in situ from the corresponding aryl halide.

| Aryl Halide | Organozinc Reagent | Catalyst System | Solvent | Conditions |

| Aryl Bromides/Chlorides | Isopropylzinc bromide | Pd catalyst with CPhos ligand | Toluene/THF | Ambient Temp. |

| Unactivated Alkyl Bromides | Alkylzinc halides | Pd/N-heterocyclic carbene | THF/NMP | Room Temp. |

Illustrative examples of Negishi coupling conditions for related substrates. byjus.comorientjchem.org

The Stille reaction couples an organotin compound (organostannane) with an organic halide or triflate, catalyzed by palladium. organic-chemistry.org A significant advantage of this method is the stability of organostannanes to air and moisture, and their compatibility with a broad range of functional groups. google.com However, the toxicity of organotin compounds is a notable drawback. organic-chemistry.org

To form this compound, one could react (4-methoxyphenyl)trimethylstannane with 1-bromo-4-(2-bromoethyl)benzene.

Detailed Research Findings:

The Stille coupling is a robust and versatile method for C-C bond formation. The reaction conditions are generally mild, and it has been used in the synthesis of complex molecules. The use of co-catalysts like copper(I) iodide can sometimes accelerate the reaction.

| Aryl Halide | Organostannane | Catalyst | Additives | Solvent | Temp. (°C) |

| Aryl Bromides | Tetraphenyltin | Pd(PPh₃)₄ | NaOAc | PEG-400 | 100 |

| Aryl Halides | Hexamethyldistannane | Pd(PPh₃)₄ | - | Toluene/THF | 150 (MW) |

| Diazocine Iodide | Hexamethyldistannane | Pd(OAc)₂/XPhos | CsF | DME | 80 |

Table summarizing various reported conditions for Stille cross-coupling reactions.

Copper-Mediated Biaryl Coupling Reactions

The Ullmann reaction is a classic method for synthesizing symmetrical and unsymmetrical biaryls by coupling two aryl halides in the presence of copper metal, often at high temperatures. While traditionally requiring harsh conditions, modern variations have been developed that proceed under milder conditions.

For an unsymmetrical product like this compound, the reaction would typically involve using one aryl halide in excess. For example, reacting 4-iodoanisole with an excess of 1-bromo-4-(2-bromoethyl)benzene.

Detailed Research Findings:

The Ullmann reaction is particularly useful for large-scale synthesis, although it can suffer from the need for high temperatures and sometimes gives moderate yields. Recent advancements have introduced more efficient catalytic systems.

| Aryl Halide 1 | Aryl Halide 2 | Catalyst/Promoter | Solvent | Temp. (°C) |

| 3-Iodotoluene | 3-Iodotoluene | Copper powder | DMF | Boiling |

| p-Phenylphenol | p-Chlorotoluene | Copper complex/K₂CO₃ | - | 140-180 |

Examples of Ullmann and related copper-catalyzed coupling reactions.

Ullmann Coupling Reaction Variants

The Ullmann reaction, first reported by Fritz Ullmann, is a classic method for synthesizing symmetric biaryl compounds through the copper-mediated coupling of two aryl halide molecules. byjus.com The traditional reaction requires high temperatures (often exceeding 200°C) and a stoichiometric amount of copper metal. byjus.com The mechanism is believed to involve the formation of an active copper(I) species, which undergoes oxidative addition with the aryl halide, followed by reductive elimination to form the new carbon-carbon bond. byjus.com

While effective, the harsh conditions of the classic Ullmann coupling have prompted the development of improved variants. nih.gov Modern approaches often utilize copper catalysts, which can lower the required reaction temperature and improve yields. nih.gov These reactions have been successfully applied in the synthesis of complex molecules, including sterically hindered polychlorinated biphenyls (PCBs), although yields can sometimes be modest compared to other methods like the Suzuki coupling. nih.gov For instance, the synthesis of certain PCB derivatives via Ullmann coupling resulted in yields of 20–38%. nih.gov Solvent-free techniques, such as using high-speed ball milling, have also been developed to make the Ullmann reaction more environmentally friendly and efficient, in some cases achieving quantitative yields without the need for high-boiling, toxic solvents. nih.gov

Copper-Promoted Homocoupling Strategies

Closely related to the Ullmann reaction are copper-promoted homocoupling strategies, which focus on the self-coupling of aryl compounds to form symmetrical biaryls. These methods are versatile and can utilize various starting materials. A notable approach involves the homocoupling of aryl boronic acids, which can proceed using a catalytic amount of a copper complex without requiring additional oxidants or bases. rsc.org This method is tolerant of a wide range of functional groups on the arylboronic acid, including nitro groups, halogens, and carbonyls. rsc.org

The mechanism for the copper-catalyzed homocoupling of aryl boronic acids is proposed to involve the formation of a binuclear copper intermediate. rsc.org This intermediate facilitates the reductive elimination of the biaryl product, with the copper centers being reduced from Cu(II) to Cu(I). rsc.org Molecular oxygen can then reoxidize the copper(I) species to complete the catalytic cycle. rsc.org Copper(I) oxide (Cu₂O) nanoparticles have also been employed to mediate oxidative C-C homocoupling reactions under mild, ligandless conditions, using atmospheric air as the oxidant. rsc.org

| Reaction Type | Metal Mediator | Typical Substrates | Key Characteristics |

|---|---|---|---|

| Ullmann Coupling | Copper (Cu) | Aryl Halides | Classic method for symmetric biaryls; often requires high temperatures. byjus.com |

| Copper-Promoted Homocoupling | Copper (Cu) | Aryl Boronic Acids, Aryl Halides | Can proceed under milder conditions; tolerant of various functional groups. rsc.org |

| Nickel-Catalyzed Coupling | Nickel (Ni) | Aryl Halides, Grignard Reagents | Cost-effective alternative to palladium; accesses multiple oxidation states. researchgate.netsquarespace.com |

| Wurtz-Fittig Reaction | Sodium (Na) | Aryl Halides, Alkyl Halides | Classical method; can be plagued by side reactions. wikipedia.orgunacademy.com |

| Bennett-Turner Reaction | Copper (CuCl₂) or Chromium (CrCl₃) | Grignard Reagents (e.g., Phenylmagnesium bromide) | Homocoupling of organomagnesium compounds. rsc.org |

Nickel-Catalyzed Coupling Reactions

Nickel-catalyzed coupling reactions have emerged as a powerful and cost-effective alternative to palladium-based systems for biaryl synthesis. researchgate.net Nickel is more earth-abundant and less expensive than palladium, making it an attractive option for large-scale synthesis. squarespace.com These reactions can facilitate the homocoupling of aryl halides in the presence of a reducing agent like zinc powder. wisc.edu

The versatility of nickel catalysis stems from its ability to access a wider range of oxidation states, including Ni(0), Ni(I), Ni(II), and Ni(III). squarespace.com This allows for diverse reaction mechanisms, including two-electron pathways (Ni(0)/Ni(II)) and single-electron pathways involving radical intermediates. squarespace.com This unique reactivity enables the coupling of traditionally challenging substrates and the development of novel cross-electrophile coupling reactions. wisc.edu Nickel-catalyzed Ullmann-type reactions have been developed that can successfully couple sterically hindered bis-ortho-substituted aryl halides to form tetra-ortho-substituted biaryls in moderate to high yields. researchgate.net

Classical Coupling Reactions and Modern Adaptations for Biaryl Formation

Long-standing classical reactions have provided the foundation for modern biaryl synthesis. While some have limitations, their principles continue to inform the development of new methodologies.

Wurtz-Fittig Reaction Applications

The Wurtz-Fittig reaction is a modification of the Wurtz reaction, extending it to the synthesis of substituted aromatic compounds by reacting an aryl halide with an alkyl halide and sodium metal. wikipedia.org When two aryl halides are coupled, the reaction can produce biphenyl compounds. brainly.in The reaction is typically used for the alkylation of aryl halides but can be adapted for biaryl synthesis, particularly with the use of ultrasound. wikipedia.org

The mechanism of the Wurtz-Fittig reaction is not fully resolved but is thought to proceed through either radical or organosodium intermediates. wikipedia.org A key drawback of this method is its limited applicability due to a tendency for side reactions, including rearrangements and eliminations, which can lower the yield of the desired biaryl product. unacademy.com

Bennett-Turner Reaction Approaches

The Bennett-Turner reaction, reported in 1914, originally described the synthesis of biphenyl via the homocoupling of phenylmagnesium bromide using chromium trichloride (CrCl₃). rsc.org Subsequent work demonstrated that copper(II) chloride (CuCl₂) could also effectively promote this reaction. rsc.org This approach represents a valuable method for the formation of C-C bonds between aryl groups starting from Grignard reagents.

Functionalization Strategies on Biphenyl Core Structures

Once the core biphenyl structure is formed, further modification is often necessary to achieve the final target molecule. Biphenyls can undergo reactions similar to benzene, allowing for the introduction of various functional groups. rsc.org

Electrophilic substitution reactions are a common strategy. For example, Friedel-Crafts acylation of biphenyl with oxalyl chloride in the presence of aluminum chloride can yield ketone derivatives. rsc.org Another functionalization is chloromethylation, where a chloromethyl group is introduced onto the biphenyl ring. rsc.org

More advanced strategies involve the direct C-H functionalization of the biphenyl core. nih.gov These methods offer a more atom-economical approach by avoiding the need for pre-functionalized substrates. For instance, nitrile-directed C-H activation can achieve meta-selective olefination, acetoxylation, and iodination of biaryl compounds. nih.gov This method utilizes a palladium-silver heterodimeric transition state and provides a powerful tool for modifying complex biaryl structures, as the nitrile group can be readily converted into other useful functionalities like amines or amides. nih.gov

| Functionalization Strategy | Reagents | Group Introduced | Description |

|---|---|---|---|

| Friedel-Crafts Acylation | Oxalyl chloride, AlCl₃ | Acyl (Ketone) | An electrophilic substitution to add a ketone group to the biphenyl core. rsc.org |

| Chloromethylation | CH₂(OCH₃)₂, ClSO₃H, ZnI₂ | Chloromethyl (-CH₂Cl) | Introduces a chloromethyl group via an electrophilic substitution mechanism. rsc.org |

| Isopropylation | Propene, [Fe]-SSZ-24 catalyst | Isopropyl | Adds isopropyl groups to the biphenyl structure. rsc.org |

| Nitrile-Directed C-H Functionalization | Pd/Ag catalysts, various reagents | Olefin, Acetoxy, Iodo | A modern method for site-selective functionalization at the meta-position. nih.gov |

Electrophilic Aromatic Substitution Pathways

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for modifying aromatic systems like biphenyl. These reactions involve an electrophile attacking the electron-rich aromatic ring, leading to the substitution of a hydrogen atom.

Friedel-Crafts reactions are a cornerstone of C-C bond formation on aromatic rings. berkeley.edu Both alkylation and acylation can be employed to modify the biphenyl scaffold, typically requiring a strong Lewis acid catalyst such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃). berkeley.edursc.org

Friedel-Crafts Acylation: This method is generally preferred over alkylation due to its prevention of polyalkylation and carbocation rearrangements. For the synthesis of a precursor to this compound, one could envision the acylation of 4-methoxybiphenyl (B1664174). The methoxy (B1213986) group is an activating, ortho, para-directing group, while the phenyl group is also activating and ortho, para-directing. The reaction of 4-methoxybiphenyl with an acylating agent like acetyl chloride in the presence of a Lewis acid would predominantly yield 4-acetyl-4'-methoxy-1,1'-biphenyl. This ketone can then be reduced to an ethyl group, which can subsequently be brominated.

Friedel-Crafts Alkylation: While less controlled, direct alkylation is also a viable pathway. The reaction of biphenyl with an alkyl halide using a Lewis acid catalyst can introduce alkyl chains onto the aromatic rings. berkeley.edu For instance, the reaction of biphenyl with tert-butyl chloride and aluminum chloride yields 4,4'-di-tert-butylbiphenyl. berkeley.edu A similar strategy could theoretically be adapted to introduce an ethyl group, although controlling the position and extent of alkylation on an unsymmetrical biphenyl system presents significant challenges.

| Reaction Type | Substrate | Reagent(s) | Catalyst | Product | Reference |

| Friedel-Crafts Acylation | Anisole | Acetic Anhydride | Mordenite Zeolite | 4-Methoxyacetophenone | researchgate.net |

| Friedel-Crafts Acylation | Biphenyl | Acetyl chloride | Fe₂O₃ | 1-([1,1'-biphenyl]-4-yl)ethan-1-one | rsc.org |

| Friedel-Crafts Alkylation | Biphenyl | tert-butyl chloride | AlCl₃ | 4,4'-di-tert-butylbiphenyl | berkeley.edu |

Halogenation is a critical step for introducing the bromoethyl functionality. The target position for bromination is the benzylic carbon of the ethyl group attached to the biphenyl core. This position is particularly reactive toward radical substitution due to the resonance stabilization of the resulting benzylic radical. libretexts.orgchemistrysteps.com

The most common and effective method for this transformation is the Wohl-Ziegler reaction, which employs N-Bromosuccinimide (NBS) as the bromine source in the presence of a radical initiator, such as 2,2'-azobisisobutyronitrile (AIBN) or light. koreascience.kr The reaction is typically carried out in a non-polar solvent like carbon tetrachloride (CCl₄), although greener alternatives like 1,2-dichlorobenzene have been shown to be effective. koreascience.kr The low concentration of bromine generated in situ by NBS minimizes side reactions, such as electrophilic aromatic bromination of the biphenyl rings. libretexts.org

The challenge in this step is to achieve selective mono-bromination, as over-bromination can lead to di-bromo products. scientificupdate.com Careful control of reaction conditions, such as temperature and stoichiometry of NBS, is crucial for maximizing the yield of the desired mono-brominated product.

| Substrate Type | Reagent | Initiator | Solvent | Key Feature | Reference(s) |

| Toluene derivatives | N-Bromosuccinimide (NBS) | Light (hν) or AIBN | CCl₄ | Classic Wohl-Ziegler conditions | koreascience.kr |

| Methoxyimino-o-tolyl-acetic acid methyl ester | N-Bromosuccinimide (NBS) | AIBN | 1,2-Dichlorobenzene | Higher yield and shorter reaction time than CCl₄ | koreascience.kr |

| Toluene derivatives | Boron tribromide (BBr₃) | None | CCl₄ | Facile method at room temperature | researchgate.net |

| 4'-methyl-2-cyanobiphenyl | N-Bromosuccinimide (NBS) | Dibenzoyl peroxide | CCl₄ | Synthesis of a key pharmaceutical intermediate | google.com |

Nucleophilic Substitution (Sₙ2) Reactions on the Bromoethyl Moiety

The bromoethyl group of this compound is a primary alkyl halide, making it an excellent substrate for bimolecular nucleophilic substitution (Sₙ2) reactions. chemguide.co.uk In an Sₙ2 reaction, a nucleophile attacks the electrophilic carbon atom, displacing the bromide leaving group in a single, concerted step.

This reactivity makes the target compound a versatile intermediate for introducing a wide array of functional groups. The carbon-bromine bond is relatively weak compared to carbon-fluorine or carbon-chlorine bonds, making bromide a good leaving group and facilitating these substitution reactions. chemguide.co.uk

Common nucleophiles that can react with the bromoethyl group include:

Hydroxide ions (OH⁻) to form the corresponding alcohol, 4-(2-hydroxyethyl)-4'-methoxy-1,1'-biphenyl.

Cyanide ions (CN⁻) to introduce a nitrile group, extending the carbon chain by one.

Azide ions (N₃⁻) to form an alkyl azide, which can be further reduced to an amine.

Amines (RNH₂) to produce secondary amines.

Thiolates (RS⁻) to form thioethers.

The efficiency of these reactions depends on the strength of the nucleophile, the solvent, and the reaction temperature.

Selective O-Demethylation Reactions of Methoxy-Substituted Biphenyls

The methoxy group on the biphenyl ring can be selectively cleaved to yield a hydroxyl group (a phenol). This O-demethylation is a common transformation in the synthesis of natural products and pharmaceuticals. A standard method for cleaving aryl methyl ethers is treatment with strong protic acids like hydrobromic acid (HBr) or hydroiodic acid (HI). prepchem.com

Alternatively, Lewis acids such as boron tribromide (BBr₃) are highly effective for O-demethylation under milder conditions. The reaction proceeds by coordination of the Lewis acid to the ether oxygen, followed by nucleophilic attack of the bromide ion on the methyl group, releasing the phenoxide, which is then protonated upon workup. This transformation converts this compound into its corresponding phenolic derivative, 4'-(2-bromoethyl)-[1,1'-biphenyl]-4-ol.

Retrosynthetic Analysis of this compound

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. This process involves breaking bonds (disconnections) and converting functional groups to identify potential synthetic pathways.

Strategic Disconnections and Synthetic Pathway Design

For this compound, several strategic disconnections can be considered to devise a logical synthetic route.

Pathway A: Functional Group Interconversion First

Disconnection of the C-Br bond: The most straightforward disconnection is the carbon-bromine bond of the bromoethyl group. This is a functional group interconversion (FGI) step, leading to the precursor alcohol, 4-(2-hydroxyethyl)-4'-methoxy-1,1'-biphenyl . This alcohol can be readily converted to the target bromide using reagents like PBr₃ or HBr.

Disconnection of the C-C bond of the ethyl group: The hydroxyethyl group can be traced back to a carbonyl group via reduction. This leads to the precursor ketone, 4-acetyl-4'-methoxy-1,1'-biphenyl . The reduction can be achieved using agents like sodium borohydride (NaBH₄).

Disconnection of the biphenyl C-C bond: The biphenyl core itself can be disconnected. This leads to two separate aromatic rings, which can be coupled using modern cross-coupling reactions. A Suzuki coupling, for instance, would involve reacting 4-methoxyphenylboronic acid with 1-bromo-4-acetylbenzene . The acylation step (Friedel-Crafts) is thus performed on a simpler benzene ring rather than the more complex biphenyl system.

Pathway B: Biphenyl Formation First

Disconnection of the C-Br bond: As in Pathway A, this FGI leads to 4-(2-hydroxyethyl)-4'-methoxy-1,1'-biphenyl .

Disconnection of the biphenyl C-C bond: Instead of disconnecting the side chain further, the biphenyl bond is broken. This leads to precursors like 4-methoxyphenylboronic acid and 1-bromo-4-(2-hydroxyethyl)benzene . These precursors would be coupled via a Suzuki reaction.

Synthesis of Precursors: The precursor 1-bromo-4-(2-hydroxyethyl)benzene can be synthesized from commercially available 2-(4-bromophenyl)acetic acid via reduction.

Pathway C: Friedel-Crafts on Biphenyl Core

Disconnection of the C-Br bond: Leads to 4-(2-hydroxyethyl)-4'-methoxy-1,1'-biphenyl .

Disconnection of the C-C bond of the ethyl group: Leads to 4-acetyl-4'-methoxy-1,1'-biphenyl .

Disconnection of the acetyl group: This disconnection corresponds to a Friedel-Crafts acylation reaction performed directly on the 4-methoxybiphenyl core using acetyl chloride and a Lewis acid catalyst.

Each of these pathways offers a viable route to the target molecule, with the choice often depending on the availability of starting materials, reaction yields, and scalability. Pathway A is often advantageous as it builds complexity systematically and avoids potential issues with functional group compatibility during the cross-coupling step.

Identification of Key Precursor Molecules and Starting Materials

The synthesis of this compound relies on the strategic assembly of a functionalized biphenyl scaffold. The key precursor molecules are typically either biphenyl compounds that are subsequently functionalized or individual aromatic rings that are coupled to form the biphenyl core. The selection of starting materials is dictated by the specific synthetic route chosen, with common strategies including the modification of a pre-existing biphenyl structure or the construction of the biphenyl system through cross-coupling reactions.

A primary route to obtaining this compound involves the functionalization of a biphenyl precursor that already contains the 4'-methoxy group. A logical immediate precursor is 4-(2-hydroxyethyl)-4'-methoxy-1,1'-biphenyl. This alcohol can then be converted to the desired bromoethyl compound through standard bromination reactions, for instance, using phosphorus tribromide (PBr₃) or hydrobromic acid (HBr).

The synthesis of 4-(2-hydroxyethyl)-4'-methoxy-1,1'-biphenyl can, in turn, start from 4-acetyl-4'-methoxy-1,1'-biphenyl. This ketone undergoes reduction of the acetyl group to a hydroxyethyl group. Common reducing agents for this transformation include sodium borohydride (NaBH₄). 4-Acetyl-4'-methoxy-1,1'-biphenyl itself can be prepared via a Friedel-Crafts acylation of 4-methoxybiphenyl with acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) .

The foundational biphenyl structure, 4-methoxybiphenyl, can be synthesized from commercially available starting materials. One common method involves the methylation of 4-phenylphenol, often using a methylating agent such as dimethyl sulfate in the presence of a base prepchem.com.

Alternatively, the biphenyl core can be constructed using cross-coupling reactions, which are a powerful tool in modern organic synthesis. For instance, a Suzuki-Miyaura coupling reaction could be employed. This would involve the reaction of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst. The specific precursors for the synthesis of the 4-methoxybiphenyl core in this manner would be 4-methoxyphenylboronic acid and a 4-halobenzene (e.g., 4-bromobenzene or 4-iodobenzene).

A summary of the key precursor molecules and their roles in the synthesis of this compound is presented in the table below.

| Precursor Molecule | Role in Synthesis | Typical Starting Materials for its Synthesis |

|---|---|---|

| 4-(2-Hydroxyethyl)-4'-methoxy-1,1'-biphenyl | Immediate precursor to the final product via bromination of the hydroxyl group. | 4-Acetyl-4'-methoxy-1,1'-biphenyl |

| 4-Acetyl-4'-methoxy-1,1'-biphenyl | Precursor to the hydroxyethyl derivative via reduction of the acetyl group. | 4-Methoxybiphenyl, Acetyl chloride |

| 4-Methoxybiphenyl | Core biphenyl structure that is functionalized. | 4-Phenylphenol, Dimethyl sulfate |

| 4-Methoxyphenylboronic acid | Coupling partner in Suzuki-Miyaura reaction to form the biphenyl core. | Commercially available |

| 4-Bromobenzene | Coupling partner in Suzuki-Miyaura reaction to form the biphenyl core. | Commercially available |

Advanced Synthetic Techniques and Green Chemistry Principles in Biphenyl Synthesis

Microwave-Assisted Organic Synthesis (MAOS) for Enhanced Reaction Efficiency

Microwave-Assisted Organic Synthesis (MAOS) has become a powerful tool for accelerating chemical reactions, offering significant advantages over conventional heating methods for the synthesis of biphenyl (B1667301) structures like 4-(2-Bromoethyl)-4'-methoxy-1,1'-biphenyl. chemicaljournals.com Unlike traditional heating which relies on slow thermal conduction, microwave irradiation directly heats the reaction mixture by interacting with polar molecules, leading to rapid and uniform temperature increases. researchgate.netajgreenchem.com This technique dramatically reduces reaction times, often from hours to mere minutes, while frequently improving product yields and purity by minimizing the formation of side products. chemicaljournals.comijnrd.org

The synthesis of the this compound scaffold, typically achieved through cross-coupling reactions such as the Suzuki-Miyaura coupling, benefits immensely from MAOS. gre.ac.uk In a hypothetical Suzuki coupling between 4-methoxyphenylboronic acid and 1-bromo-4-(2-bromoethyl)benzene (B154583), microwave energy can efficiently promote the catalytic cycle. The polar transition states involved in the oxidative addition, transmetalation, and reductive elimination steps of the coupling process are favorably influenced by the microwave field. ajgreenchem.com This leads to a highly accelerated rate of reaction. researchgate.net

Research on related biphenyl syntheses demonstrates the practical advantages of this approach. For instance, studies on Suzuki-Miyaura couplings for various biphenyl derivatives show that reactions completed in several hours under conventional reflux conditions can be achieved in minutes with higher yields using microwave irradiation. ijnrd.orggre.ac.uk The efficiency of MAOS makes it an attractive method for high-throughput synthesis in medicinal chemistry and drug development. researchgate.net

| Parameter | Conventional Heating | Microwave-Assisted Organic Synthesis (MAOS) |

| Heating Mechanism | Conduction and convection (slow, non-uniform) | Direct dielectric heating (rapid, uniform) |

| Reaction Time | Hours to days | Minutes to seconds chemicaljournals.com |

| Energy Consumption | High | Low ajgreenchem.com |

| Yield | Often moderate to good | Generally higher due to reduced side reactions ijnrd.org |

| Purity | Variable, may require extensive purification | Often higher, leading to cleaner products ajgreenchem.com |

| Scalability | Well-established | Can be challenging, but continuous flow reactors are an option |

Mechanochemical Approaches for Solvent-Free Syntheses

Mechanochemistry, particularly through the use of ball milling, presents a sustainable and highly efficient alternative for the synthesis of biphenyl compounds, bypassing the need for bulk solvents. researchgate.netmdpi.com This technique involves the use of mechanical force to induce chemical reactions, typically by grinding solid reactants together in a mill with grinding media like steel or ceramic balls. researchgate.net The energy transferred during collisions breaks and forms chemical bonds, driving the reaction forward.

For the synthesis of this compound, a mechanochemical Suzuki-Miyaura coupling could be employed. Solid reactants, such as 1-bromo-4-(2-bromoethyl)benzene, 4-methoxyphenylboronic acid, a solid base (e.g., potassium carbonate), and a palladium catalyst, would be loaded into a milling vessel. researchgate.net The intense mixing and grinding action at the microscopic level facilitates the reaction in the solid state. This approach is a cornerstone of green chemistry as it drastically reduces or eliminates solvent waste, which is a major contributor to the environmental impact of chemical synthesis. researchgate.netmdpi.com

Studies have demonstrated the superiority of ball milling over conventional solution-based methods for various cross-coupling reactions, showing high yields and reduced reaction times. researchgate.net For example, palladium-catalyzed Suzuki couplings between aryl halides and phenylboronic acid have been successfully performed under ball-milling conditions, achieving excellent yields. researchgate.net The use of a grinding auxiliary, such as sodium chloride, can sometimes be employed to ensure the reaction mixture remains a stable, grindable solid. researchgate.net This solvent-free methodology is not only environmentally benign but also offers access to new chemical reactivity not seen in solution. researchgate.net

| Feature | Solution-Based Synthesis | Mechanochemical Synthesis (Ball Milling) |

| Solvent Requirement | High (often toxic or volatile organic solvents) | None or minimal (Liquid-Assisted Grinding) researchgate.net |

| Waste Generation | Significant solvent waste | Minimal researchgate.net |

| Reaction Time | Can be lengthy | Often significantly shorter |

| Energy Input | Thermal heating | Mechanical energy |

| Applicability | Limited by reactant solubility | Applicable to solid-state reactions, bypasses solubility issues researchgate.net |

| Process Simplicity | Requires setup for heating, stirring, and reflux | Simple setup, product isolation can be easier |

Development of Solventless Reaction Methodologies

Solventless, or "neat," reaction methodologies represent a significant advancement in green chemistry, aiming to eliminate the use of organic solvents, which are often toxic, flammable, and environmentally harmful. researchgate.net These reactions are typically conducted by mixing the neat reactants, sometimes with a catalyst, and applying energy through heating or other means.

The synthesis of this compound via a Suzuki-Miyaura coupling can be adapted to solvent-free conditions. This often involves heating a mixture of the solid or liquid reactants (aryl halide and arylboronic acid) with a base and a palladium catalyst. researchgate.net A key challenge in solvent-free reactions is ensuring sufficient mixing and homogeneity for the reactants to interact. researchgate.net Despite this, numerous successful solvent-free Suzuki couplings have been reported, providing the desired biphenyl products in moderate to excellent yields. researchgate.net

The benefits of this approach are manifold. It simplifies the reaction setup and workup procedures, as the need for solvent removal is eliminated. This leads to a reduction in energy consumption and processing time. chemicaljournals.com Furthermore, eliminating solvents directly addresses several principles of green chemistry by preventing pollution at its source. While high catalyst loading or longer reaction times can sometimes be a drawback, the development of highly active catalysts and techniques like microwave irradiation or ball milling can often overcome these limitations. researchgate.netrsc.org

Design and Implementation of Green Catalytic Systems

The choice of catalyst is central to the sustainability of biphenyl synthesis. The design of green catalytic systems focuses on using catalysts that are highly efficient, reusable, and derived from earth-abundant, less toxic metals. mdpi.com While palladium is the most common and effective catalyst for Suzuki-Miyaura couplings, its high cost and potential toxicity are significant drawbacks. mdpi.com

Green catalytic strategies for synthesizing this compound include:

Low-Loading and Ligand-Free Systems : Developing highly active palladium catalysts that function at very low concentrations ("homeopathic" levels) minimizes the amount of metal required. bcrec.id Some systems can even operate effectively without the need for expensive and often air-sensitive phosphine (B1218219) ligands, particularly in aqueous media. doi.orgrsc.org

Alternative Metal Catalysts : There is growing interest in replacing palladium with more sustainable alternatives. mdpi.com Nickel, being more earth-abundant and affordable, has emerged as a viable catalyst for cross-coupling reactions, demonstrating unique catalytic properties. rsc.orgmdpi.com Copper is another low-cost and less toxic alternative that shows promise, with some copper-catalyzed couplings proceeding even without a ligand. mdpi.com

These green catalytic systems are often designed to work in environmentally benign solvents like water, further enhancing the sustainability of the synthesis. doi.orgacs.org

| Catalyst Type | Description | Advantages | Challenges |

| Homogeneous Pd | Catalyst is dissolved in the reaction medium. | High activity and selectivity. | Difficult to separate and recycle; product contamination. mdpi.com |

| Heterogeneous Pd | Catalyst is in a different phase (e.g., solid) from the reactants. | Easy separation and recyclability; reduced metal leaching. doi.org | Can have lower activity than homogeneous counterparts; potential for metal leaching over time. mdpi.com |

| Nickel-Based | Uses earth-abundant nickel as the catalytic metal. | Low cost; unique reactivity. mdpi.com | Can be more sensitive to reaction conditions; potential toxicity. |

| Copper-Based | Uses low-cost copper as the catalytic metal. | Very low cost; low toxicity; can be ligand-free. mdpi.com | Generally lower activity than palladium; recyclability is still under development. mdpi.com |

Principles of Atom Economy and Waste Minimization in Biphenyl Synthesis

Green chemistry emphasizes the importance of designing synthetic routes that are efficient not just in terms of chemical yield but also in their use of raw materials. jchr.org The principles of atom economy and waste minimization are central to this philosophy. aarf.asia

Atom Economy , a concept developed by Barry Trost, measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. jocpr.comprimescholars.com The formula is:

% Atom Economy = (Molecular Weight of Desired Product / Molecular Weight of All Reactants) x 100

Reactions like additions and rearrangements are inherently 100% atom-economical, while substitutions and eliminations generate stoichiometric byproducts, thus lowering their atom economy. rsc.org The Suzuki-Miyaura coupling, a key reaction for biphenyl synthesis, is a substitution reaction. For the synthesis of this compound from 1-bromo-4-(2-bromoethyl)benzene and 4-methoxyphenylboronic acid, the byproducts would include the salts and boric acid derivatives from the base and boronic acid, respectively. While not perfectly atom-economical, its high efficiency and tolerance for various functional groups make it a preferred method. nwnu.edu.cn

Waste Minimization is a broader concept that includes atom economy but also considers other sources of waste, such as solvents and excess reagents. researchgate.netresearchgate.net The Environmental Factor (E-Factor) is a key metric used to quantify waste, defined as the total mass of waste produced per unit mass of product. tudelft.nl

E-Factor = Total Mass of Waste (kg) / Mass of Product (kg)

In pharmaceutical and fine chemical production, E-factors can be very high, often exceeding 100, with solvent losses being the primary contributor. tudelft.nl By implementing the green techniques discussed—such as using MAOS to reduce energy waste, employing mechanochemical and solventless methods to eliminate solvent waste, and designing recyclable catalysts to avoid metal waste—the E-Factor for the synthesis of this compound can be significantly reduced. jchr.orgresearchgate.net This holistic approach, which prioritizes preventing waste before it is created, is a fundamental goal of sustainable chemical manufacturing. aarf.asia

Mechanistic Investigations of Reactions Involving 4 2 Bromoethyl 4 Methoxy 1,1 Biphenyl

Elucidation of Reaction Pathways for Carbon-Carbon Coupling Reactions

The biphenyl (B1667301) core of 4-(2-bromoethyl)-4'-methoxy-1,1'-biphenyl can be synthesized or further functionalized through various palladium-, nickel-, or copper-catalyzed cross-coupling reactions. The general mechanisms for these transformations, such as the Suzuki-Miyaura, Stille, Negishi, and Ullmann reactions, are well-established and provide a framework for understanding the formation of the 1,1'-biphenyl linkage.

The catalytic cycles of palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Stille, and Negishi reactions, typically proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination. acs.orgpolito.itresearchgate.net The cycle is initiated by the oxidative addition of an aryl halide to a low-valent palladium(0) complex to form a palladium(II) intermediate. acs.orgpolito.it This is followed by transmetalation, where an organometallic reagent (organoboron, organotin, or organozinc) transfers its organic group to the palladium(II) complex. acs.orgpolito.it The final step is reductive elimination, which results in the formation of the new carbon-carbon bond and regeneration of the palladium(0) catalyst. acs.orgpolito.it

The Suzuki-Miyaura coupling , which utilizes organoboron reagents, is a widely used method for biaryl synthesis. mdpi.com The reaction is typically carried out in the presence of a base, which is crucial for the transmetalation step. mdpi.com Computational studies using Density Functional Theory (DFT) have been instrumental in elucidating the role of the base, suggesting that it activates the organoboronic acid to facilitate the transfer of the aryl group to the palladium center. acs.orgresearchgate.net

The Stille coupling employs organotin reagents and is known for its tolerance of a wide range of functional groups. researchgate.net The mechanism also follows the oxidative addition-transmetalation-reductive elimination sequence. scispace.com DFT studies have been used to characterize the intermediates and transition states of the Stille coupling, providing insights into the role of ligands and solvents in the catalytic cycle. polito.itresearchgate.net

The Negishi coupling utilizes organozinc reagents and is another powerful tool for carbon-carbon bond formation. researchgate.net The mechanism is analogous to the Suzuki and Stille reactions. researchgate.netrsc.org DFT calculations have been employed to investigate the formation of intermetallic species and their potential impact on the catalytic cycle. rsc.org

The Ullmann reaction , a copper-catalyzed coupling of aryl halides, offers a classic method for the synthesis of symmetric biaryls. researchgate.netunipi.it The mechanism is thought to involve the formation of an organocopper intermediate. researchgate.netunipi.it While traditionally requiring harsh conditions, modern variations have made this reaction more versatile. unipi.it DFT studies have been applied to investigate the reaction mechanisms of copper-catalyzed Ullmann reactions, including oxidative addition/reductive elimination, σ-bond metathesis, and single electron transfer pathways. acs.org

| Coupling Reaction | Catalyst | Organometallic Reagent | Key Mechanistic Steps |

| Suzuki-Miyaura | Palladium | Organoboron | Oxidative Addition, Transmetalation, Reductive Elimination |

| Stille | Palladium | Organotin | Oxidative Addition, Transmetalation, Reductive Elimination |

| Negishi | Palladium/Nickel | Organozinc | Oxidative Addition, Transmetalation, Reductive Elimination |

| Ullmann | Copper | - | Oxidative Addition, Reductive Elimination (proposed) |

Understanding Nucleophilic Substitution Mechanisms on Bromoethyl Groups

The bromoethyl group of this compound is susceptible to nucleophilic substitution reactions. The mechanism of these reactions can proceed through either a unimolecular (S(_N)1) or a bimolecular (S(_N)2) pathway, or potentially with the involvement of neighboring group participation. The specific pathway is influenced by factors such as the nature of the nucleophile, the solvent, and the structure of the substrate. researchgate.net

For primary alkyl halides like the bromoethyl group in the target molecule, the S(_N)2 mechanism is generally favored. researchgate.net This mechanism involves a single, concerted step where the nucleophile attacks the carbon atom bearing the bromine from the backside, leading to an inversion of stereochemistry at the reaction center. researchgate.net The reaction rate is dependent on the concentration of both the substrate and the nucleophile. uni-muenchen.de

An S(_N)1 mechanism is less likely for a primary alkyl halide unless there is significant stabilization of the resulting carbocation. In the case of this compound, the formation of a primary carbocation would be energetically unfavorable.

However, the presence of the adjacent biphenyl ring and the methoxy (B1213986) group introduces the possibility of neighboring group participation (NGP) . The aryl group can act as an intramolecular nucleophile, displacing the bromide and forming a spirocyclic intermediate known as a phenonium ion. chemeurope.comwikipedia.org This anchimeric assistance can lead to an increased reaction rate and retention of stereochemistry. researchgate.netrsc.org The subsequent attack by an external nucleophile on the phenonium ion would then yield the final product. The methoxy group, being electron-donating, could further influence the electron density of the biphenyl system and its ability to participate in this manner.

| Mechanism | Key Features | Stereochemical Outcome | Rate Law |

| S(_N)2 | Single concerted step, backside attack | Inversion | Rate = k[Substrate][Nucleophile] |

| S(_N)1 | Stepwise, carbocation intermediate | Racemization | Rate = k[Substrate] |

| NGP | Intramolecular attack, cyclic intermediate | Retention | Rate = k[Substrate] |

Characterization of Radical Processes in Biphenyl Formation and Functionalization

Radical reactions can also play a role in the synthesis and transformation of this compound. The formation of the biphenyl core can, in some instances, proceed through a radical mechanism, such as in the Wurtz-Fittig reaction, which involves the coupling of aryl halides in the presence of sodium metal. chemrxiv.org

More relevant to the functionalization of the bromoethyl group are free-radical halogenation reactions. While the target compound is already brominated, understanding the mechanism of radical bromination of a similar substrate like ethylbenzene (B125841) provides insight into potential side reactions or further functionalization. The bromination of ethylbenzene in the presence of light or a radical initiator proceeds via a free-radical chain mechanism. acs.orgrsc.org This involves three main stages:

Initiation: Homolytic cleavage of the bromine molecule (Br(_2)) to generate two bromine radicals (Br•). acs.org

Propagation: A bromine radical abstracts a hydrogen atom from the benzylic position of the ethyl group, forming a resonance-stabilized benzylic radical and hydrogen bromide (HBr). This benzylic radical then reacts with another molecule of Br(_2) to form the brominated product and a new bromine radical, which continues the chain. rsc.orgacs.org

Termination: The reaction is terminated by the combination of any two radicals. rsc.org

The high selectivity for the benzylic position is due to the stability of the intermediate benzylic radical, which is delocalized over the aromatic ring. acs.org In the context of this compound, radical conditions could potentially lead to reactions at the benzylic position if a suitable hydrogen source is available, or other radical-mediated transformations of the bromoethyl group. The preparation of 2-phenylethyl bromide, an analogous compound, can be achieved through the free-radical addition of hydrogen bromide to styrene. scispace.com

Computational Modeling of Reaction Intermediates and Transition States

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the mechanisms of complex organic reactions. acs.orgresearchgate.netrsc.org For reactions involving this compound, computational modeling can provide detailed insights into the structures and energies of reactants, intermediates, transition states, and products, which are often difficult to characterize experimentally.

In the realm of carbon-carbon coupling reactions , DFT calculations have been extensively used to study the catalytic cycles of Suzuki-Miyaura, Stille, Negishi, and Ullmann reactions. acs.orgresearchgate.netrsc.orgacs.org These studies have helped to:

Determine the relative energies of different mechanistic pathways. acs.org

Characterize the geometry of transition states. acs.org

Understand the role of ligands, solvents, and additives in the reaction. researchgate.netrsc.org

Explain the observed selectivity of the reactions.

For nucleophilic substitution reactions , computational modeling can be used to compare the energy barriers of the S(_N)2, S(_N)1, and NGP pathways. DFT calculations can model the transition state of the backside attack in an S(_N)2 reaction and the structure and stability of the phenonium ion intermediate in NGP. chemeurope.com Such studies can help predict which mechanism is likely to be dominant under specific reaction conditions.

Computational studies on radical processes can provide information on bond dissociation energies, which is crucial for predicting the site of radical attack in free-radical halogenation. oregonstate.edu The stability of different radical intermediates can also be calculated, explaining the observed regioselectivity. oregonstate.edu Furthermore, the entire reaction pathway, including the initiation, propagation, and termination steps, can be modeled to provide a comprehensive understanding of the reaction mechanism.

| Reaction Type | Computational Method | Information Obtained |

| Carbon-Carbon Coupling | DFT | Catalytic cycle intermediates, transition state geometries, role of ligands and solvents |

| Nucleophilic Substitution | DFT | Energy barriers for S(_N)2 vs. NGP, structure of phenonium ion |

| Radical Processes | DFT | Bond dissociation energies, stability of radical intermediates, reaction pathways |

Advanced Spectroscopic Characterization Methodologies in Biphenyl Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. For 4-(2-Bromoethyl)-4'-methoxy-1,1'-biphenyl, both ¹H and ¹³C NMR would provide critical data for confirming its structure.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to each type of proton in the molecule. The aromatic region would feature overlapping signals for the eight protons on the biphenyl (B1667301) core. The protons on the methoxy-substituted ring and the bromoethyl-substituted ring would exhibit characteristic doublet of doublets or multiplets due to coupling between adjacent protons.

The ethyl group would produce two distinct triplets. The methylene (B1212753) group adjacent to the aromatic ring (-CH₂-Ar) would appear at a specific chemical shift, coupled to the methylene group attached to the bromine atom. Similarly, the methylene group bonded to the bromine (-CH₂-Br) would resonate at a different field, also as a triplet. The methoxy (B1213986) group (-OCH₃) would present as a sharp singlet.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| Aromatic-H | 6.90 - 7.60 | Multiplet | - |

| -OCH₃ | ~3.85 | Singlet | - |

| -CH₂-Br | ~3.55 | Triplet | ~7.0 |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound would correspond to a distinct signal. The spectrum would show several signals in the aromatic region (typically 114-141 ppm) for the twelve carbons of the biphenyl rings. The carbon of the methoxy group would appear around 55 ppm. The two aliphatic carbons of the bromoethyl group would be found further upfield, with the carbon attached to the bromine atom appearing at a lower chemical shift than the one attached to the aromatic ring.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aromatic C-O | ~159 |

| Aromatic C-C (quaternary) | 128 - 141 |

| Aromatic C-H | 114 - 130 |

| -OCH₃ | ~55 |

| Ar-CH₂- | ~39 |

Mass Spectrometry Techniques for Molecular Formula and Fragmentation Analysis

Mass spectrometry is crucial for determining the molecular weight and formula of a compound and for gaining insight into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) would be used to determine the precise molecular formula of the compound. For this compound (C₁₅H₁₅BrO), the exact mass can be calculated. HRMS analysis would be expected to yield a molecular ion peak ([M]⁺) or a pseudomolecular ion peak (e.g., [M+H]⁺) that matches the calculated value to within a few parts per million (ppm), thus confirming the elemental composition. The presence of bromine would be indicated by a characteristic isotopic pattern, with two peaks of nearly equal intensity separated by two mass units ([M]⁺ and [M+2]⁺).

Electrospray Ionization Mass Spectrometry (ESI-MS) Applications

Electrospray Ionization (ESI) is a soft ionization technique that typically generates protonated molecules ([M+H]⁺) or other adducts (e.g., [M+Na]⁺). For biphenyl derivatives, ESI-MS is effective for generating intact molecular ions for mass analysis. In the analysis of this compound, ESI-MS would be expected to produce a strong signal for the [M+H]⁺ ion, which could then be subjected to tandem mass spectrometry (MS/MS) to study its fragmentation pathways.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

The IR spectrum of this compound would display several key absorption bands. These would include C-H stretching vibrations for the aromatic rings and the aliphatic ethyl group, C=C stretching vibrations characteristic of the aromatic rings, and the C-O stretching of the methoxy ether group. A band corresponding to the C-Br stretch would also be expected.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretch | 3100 - 3000 |

| Aliphatic C-H | Stretch | 3000 - 2850 |

| Aromatic C=C | Stretch | 1610 - 1450 |

| C-O (Ether) | Stretch | 1250 - 1020 |

Table of Compounds Mentioned

| Compound Name |

|---|

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum is expected to exhibit a series of characteristic absorption bands corresponding to its distinct structural components: the 1,1'-biphenyl core, the methoxy substituent, and the bromoethyl group.

The biphenyl framework gives rise to several characteristic peaks. Aromatic C-H stretching vibrations are typically observed in the 3100-3000 cm⁻¹ region. libretexts.org In-ring C=C stretching vibrations produce a set of bands in the 1600-1400 cm⁻¹ range, which are indicative of the aromatic system. libretexts.org Furthermore, C-H out-of-plane ("oop") bending vibrations, found between 900-675 cm⁻¹, can provide information about the substitution pattern of the aromatic rings. libretexts.org

The methoxy (-OCH₃) group introduces distinct vibrational modes. An intense band corresponding to the asymmetric C-O-C stretching is expected around 1250 cm⁻¹, while the symmetric stretch appears near 1040 cm⁻¹. The C-H stretching of the methyl group is observed around 2950-2850 cm⁻¹.

The bromoethyl group (-CH₂CH₂Br) is identified by vibrations of the alkyl chain and the carbon-bromine bond. The C-H stretching of the methylene groups will appear in the 2960-2850 cm⁻¹ range. A characteristic C-H wagging of the -CH₂X (where X is a halogen) group is typically seen from 1300-1150 cm⁻¹. orgchemboulder.comscribd.com The C-Br stretching vibration is expected to produce a strong absorption in the lower frequency "fingerprint region," generally between 690 and 515 cm⁻¹. orgchemboulder.comblogspot.comquora.com The presence of this band is a key indicator for the bromoalkyl substituent.

Table 1: Predicted Infrared (IR) Spectroscopy Data for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| C-H Stretch | Aromatic (Biphenyl) | 3100-3000 | Medium-Weak |

| C-H Stretch | Aliphatic (-CH₂CH₂- & -OCH₃) | 2960-2850 | Medium |

| C=C Stretch | Aromatic (Biphenyl) | 1600-1400 | Medium-Strong |

| C-H Wag | -CH₂Br | 1300-1150 | Medium |

| C-O-C Asymmetric Stretch | Methoxy | ~1250 | Strong |

| C-O-C Symmetric Stretch | Methoxy | ~1040 | Medium |

| C-H Out-of-Plane Bend | Aromatic (Biphenyl) | 900-675 | Strong |

| C-Br Stretch | Bromoethyl | 690-515 | Strong |

Surface-Enhanced Raman Spectroscopy (SERS) for Trace Analysis

Surface-Enhanced Raman Spectroscopy (SERS) is an ultrasensitive analytical technique that dramatically enhances the Raman scattering signal of molecules adsorbed onto or very near to a nanostructured metallic surface, typically made of gold or silver. This enhancement allows for the detection of analytes at extremely low concentrations, making it an invaluable tool for trace analysis. The technique has been extensively developed for the detection of various biphenyl compounds, particularly environmental pollutants like polychlorinated biphenyls (PCBs).

The SERS enhancement effect arises from two primary mechanisms: an electromagnetic enhancement and a chemical enhancement. The electromagnetic mechanism results from the amplification of the local electric field via the excitation of localized surface plasmons on the metal nanostructure. The chemical mechanism involves a charge-transfer process between the analyte and the metal surface, which further increases the Raman signal.

For a molecule like this compound, SERS can provide a unique vibrational fingerprint, enabling its identification even in complex matrices. The biphenyl core structure gives rise to distinct and intense Raman bands. Studies on related biphenyl compounds show characteristic peaks corresponding to ring deformation and stretching modes. researchgate.net For instance, a strong peak around 1600 cm⁻¹ is often attributed to the C=C stretching mode of the phenyl rings, while a band near 1280 cm⁻¹ can be assigned to the inter-ring C-C stretching. Other ring breathing and deformation modes appear at lower frequencies. The high sensitivity of SERS makes it a promising method for detecting trace quantities of functionalized biphenyls in various applications.

Table 2: Representative Raman Bands for Biphenyl Core Identification using SERS

| Vibrational Mode | Structural Unit | Approximate Wavenumber (cm⁻¹) |

| C=C Ring Stretch | Phenyl Rings | ~1603 |

| Inter-ring C-C Stretch | Biphenyl Core | ~1280 |

| C-H In-plane Bend | Phenyl Rings | ~1030 |

| Ring Breathing Mode | Phenyl Rings | ~1000 |

| Ring Deformation | Biphenyl Core | ~740 |

Note: These values are based on studies of related biphenyl molecules and may vary slightly for the target compound.

Electronic Absorption and Chiroptical Spectroscopies

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. This technique is particularly useful for studying compounds with conjugated π-systems, such as the biphenyl core of this compound.

The UV-Vis spectrum of biphenyl derivatives is characterized by strong absorptions arising from π → π* electronic transitions within the aromatic rings. The spectrum of the parent compound, 4-methoxybiphenyl (B1664174), shows a strong absorption maximum (λmax) at approximately 260 nm. nist.gov This absorption band is attributed to the main π → π* transition of the conjugated biphenyl system.

The methoxy (-OCH₃) group, being an electron-donating group, acts as an auxochrome. It can cause a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity) compared to unsubstituted biphenyl. This is due to the extension of the conjugated system through the lone pair of electrons on the oxygen atom. The bromoethyl group at the 4-position is primarily an alkylating substituent and is expected to have a minimal effect on the position of the main absorption band, acting as a weak auxochrome. Therefore, the UV-Vis spectrum of this compound is predicted to be very similar to that of 4-methoxybiphenyl, providing key information on the electronic structure of its chromophore.

Table 3: Ultraviolet-Visible (UV-Vis) Spectroscopy Data for the 4-Methoxybiphenyl Chromophore

| Compound | λmax (nm) | Molar Absorptivity (ε) | Solvent | Electronic Transition |

| 4-Methoxybiphenyl | ~260 | Not specified | Not specified | π → π* |

Data based on the closely related compound 4-Methoxy-1,1'-biphenyl. nist.gov

Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD) for Chiral Studies

Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD) are chiroptical techniques used to study chiral molecules. ECD measures the differential absorption of left and right circularly polarized light, while ORD measures the rotation of the plane of polarized light as a function of wavelength. These methods are essential for determining the absolute configuration and conformational properties of chiral compounds.

Biphenyl derivatives can exhibit a special type of chirality known as axial chirality, or atropisomerism. This occurs when rotation around the single bond connecting the two phenyl rings is sufficiently hindered, typically by bulky substituents at the ortho positions (2, 2', 6, and 6'). This restricted rotation locks the molecule into non-superimposable, mirror-image conformations (enantiomers).

However, this compound lacks substituents in the ortho positions. Consequently, there is a low energy barrier to rotation around the C1-C1' bond at room temperature. The molecule can freely interconvert between its twisted conformations, resulting in a time-averaged planar structure that is achiral. Because the compound is achiral, it will not exhibit an ECD or ORD signal.

While the target molecule itself is not chiral, it is important to note that ECD and ORD are the definitive techniques for the stereochemical analysis of biphenyls that are rendered chiral through appropriate substitution. For such chiral biphenyls, the sign and intensity of the Cotton effects in their ECD and ORD spectra are directly related to their axial chirality (P or M helicity), allowing for unambiguous assignment of their absolute configuration.

X-ray Diffraction for Solid-State Structural Determination and Conformation

X-ray diffraction (XRD) on single crystals is the most definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides detailed information on bond lengths, bond angles, and, crucially for biphenyls, the torsional (dihedral) angle between the two aromatic rings.

While a crystal structure for this compound is not available, data from closely related analogs like 4,4'-dimethoxy-1,1'-biphenyl (B188815) and other substituted biphenyls provide significant insight into its expected solid-state conformation. niscpr.res.in In the solid state, the conformation of biphenyl derivatives is a balance between the steric hindrance that favors a twisted conformation and crystal packing forces that may favor a more planar or a more twisted arrangement to maximize intermolecular interactions.

Table 4: Representative Crystallographic Data for a Related Biphenyl Compound (4'-methoxy-[1,1'-biphenyl]-4-carboxylate derivative)

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Dihedral Angle (between biphenyl rings) | 24.57 (4)° |

| Key Intermolecular Interactions | Halogen···Oxygen contacts, C-H···π interactions |

Data from a related structure to illustrate expected conformational features. nih.gov

Theoretical and Computational Chemistry Studies on Biphenyl Derivatives

Quantum Chemical Calculations for Electronic Structure and Reactivity Analysis

Quantum chemical calculations are fundamental tools for investigating the electronic structure and predicting the reactivity of molecules. These methods, based on the principles of quantum mechanics, can elucidate properties that are often difficult or impossible to measure experimentally.

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) has become a popular quantum chemical method due to its favorable balance between computational cost and accuracy. researchgate.netaps.org DFT calculations are used to determine the electronic ground state properties of molecules by focusing on the electron density rather than the complex many-electron wavefunction. aps.org For biphenyl (B1667301) derivatives, DFT is widely used to optimize molecular geometries, calculate electronic energies, and predict spectroscopic properties.

DFT studies on substituted biphenyls have shown that functionals like B3LYP, often combined with basis sets such as 6-311++G(d,p), provide reliable results for geometric parameters and electronic properties. researchgate.netscivisionpub.com For a molecule like 4-(2-Bromoethyl)-4'-methoxy-1,1'-biphenyl, DFT calculations would be instrumental in determining the preferred conformation, bond lengths, bond angles, and the dihedral angle between the two phenyl rings. The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are also key properties derived from DFT. The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. researchgate.netresearchgate.net A smaller gap generally implies higher reactivity. researchgate.net

Table 1: Illustrative DFT-Calculated Properties for a Biphenyl Derivative

| Property | Calculated Value | Significance |

|---|---|---|

| Total Energy | -X Hartrees | Thermodynamic stability |

| HOMO Energy | -Y eV | Electron-donating ability |

| LUMO Energy | -Z eV | Electron-accepting ability |

| HOMO-LUMO Gap | (Y-Z) eV | Chemical reactivity, stability |

Note: The values in this table are illustrative and represent the type of data obtained from DFT calculations.

Ab Initio Methods for Molecular Property Predictions

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of experimental data. montana.edu These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), can provide highly accurate predictions of molecular properties, albeit often at a higher computational cost than DFT. montana.edunih.govarxiv.org

For biphenyls, high-level ab initio calculations have been crucial in resolving discrepancies between experimental and theoretical determinations of rotational barriers. nih.govresearchgate.net For instance, MP2 and CCSD(T) methods have been used to accurately calculate the energy barriers for rotation around the central C-C bond in the biphenyl scaffold. researchgate.netbiomedres.us These calculations have shown that achieving agreement with experimental values requires the use of large, flexible basis sets. researchgate.netacs.org In the context of this compound, ab initio methods could be employed to obtain benchmark values for its rotational barrier and to accurately predict properties like polarizability and hyperpolarizability, which are important for understanding its potential in nonlinear optics.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of a molecule are critical determinants of its physical and biological properties. Conformational analysis and molecular dynamics simulations are powerful tools for exploring the potential energy surface and dynamic behavior of molecules like this compound.

Torsional Angle Investigations and Rotational Barriers

The conformation of biphenyl derivatives is largely defined by the torsional (or dihedral) angle between the two phenyl rings. This angle is a result of the balance between steric hindrance from ortho substituents, which favors a twisted conformation, and π-conjugation between the rings, which favors a planar arrangement. nih.gov In the gas phase, the parent biphenyl molecule has a torsional angle of approximately 44-45°. nih.govbiomedres.us

Theoretical studies have extensively investigated the rotational barriers in biphenyl and its derivatives. acs.orgrsc.org The energy profile for rotation around the central C-C bond typically shows energy maxima at 0° (planar) and 90° (perpendicular) conformations, with the energy minimum at an intermediate twisted angle. nih.govbiomedres.us The heights of these barriers are influenced by the nature and position of substituents. For this compound, the substituents at the para positions are not expected to introduce significant steric hindrance that would drastically alter the rotational barrier compared to the parent biphenyl. However, computational studies would be necessary to quantify the precise torsional angle and rotational energy profile.

Table 2: Experimental and Calculated Rotational Barriers for Biphenyl

| Method | Optimal Dihedral Angle (φ) | Rotational Barrier at 0° (kcal/mol) | Rotational Barrier at 90° (kcal/mol) |

|---|---|---|---|

| MP2(full)/aug-cc-pVTZ | 43.4° | 2.09 | 2.21 |

Source: Adapted from reference nih.gov.

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding and predicting the reactive behavior of molecules. uni-muenchen.denumberanalytics.com It represents the electrostatic potential on the surface of a molecule, which is generated by the total charge distribution (electrons and nuclei). uni-muenchen.denumberanalytics.com The MEP map is typically color-coded, with red indicating regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicating regions of positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.netresearchgate.net

For a molecule like this compound, an MEP map would reveal the most likely sites for intermolecular interactions. nih.gov The oxygen atom of the methoxy (B1213986) group and the bromine atom would likely be associated with regions of negative electrostatic potential, making them potential sites for hydrogen bonding or interactions with electrophiles. researchgate.netnih.gov The aromatic protons and the ethyl group might be associated with regions of positive potential. nih.gov MEP analysis is crucial for understanding how the molecule might interact with biological receptors or other molecules. uni-muenchen.denih.gov

In Silico Modeling for Structure-Property Relationships and Predictive Studies

In silico modeling encompasses a range of computational techniques used to predict the properties and activities of molecules. nih.gov These methods are particularly valuable in drug discovery and materials science for screening large numbers of compounds and for establishing Quantitative Structure-Activity Relationships (QSAR) or Quantitative Structure-Property Relationships (QSPR). nih.gov

For biphenyl derivatives, in silico models can be developed to predict various properties, such as toxicity, bioavailability, or material characteristics, based on calculated molecular descriptors. nih.govresearchgate.net These descriptors can include electronic properties (e.g., HOMO/LUMO energies, dipole moment), steric properties (e.g., molecular volume, surface area), and topological indices. By correlating these descriptors with experimentally determined properties for a series of related compounds, predictive models can be built. nih.gov

For this compound, in silico studies could predict its potential biological activity by docking it into the active site of a target protein or by using a QSAR model developed for a relevant class of compounds. scivisionpub.comresearchgate.net Similarly, its potential application in materials science could be assessed by predicting properties like its electronic conductivity or liquid crystal behavior based on its molecular structure.

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Biphenyl |

Applications of 4 2 Bromoethyl 4 Methoxy 1,1 Biphenyl As a Building Block in Advanced Materials Chemistry

Role as Precursors for Functional Organic Materials Development

In the field of advanced materials, there is a continuous demand for new organic compounds with tailored properties for applications in electronics, photonics, and nanotechnology. mdpi.com 4-(2-Bromoethyl)-4'-methoxy-1,1'-biphenyl functions as a critical intermediate or precursor in the synthesis of these complex functional organic materials. The presence of the bromoethyl group provides a reactive site for nucleophilic substitution and coupling reactions, enabling chemists to attach other functional units and build up more elaborate molecular structures.